

Application Notes and Protocols: Investigating Psoriasis Pathogenesis with Tyk2-IN-8

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells.[1][2] The pathogenesis of psoriasis is complex, involving a cascade of inflammatory responses mediated by various cytokines.[1][2] A key signaling pathway implicated in psoriasis is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[3][4] Tyrosine kinase 2 (TYK2), a member of the JAK family, plays a crucial role in the signaling of several cytokines central to psoriasis, including interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs).[5][6][7] These cytokines are pivotal in the differentiation and activation of T helper 17 (Th17) cells and other immune cells that drive the inflammatory process in psoriatic lesions.[8]

Tyk2-IN-8 is a potent and selective inhibitor of TYK2, making it a valuable research tool for dissecting the role of TYK2-mediated signaling in the pathogenesis of psoriasis and for the preclinical evaluation of potential therapeutic agents. These application notes provide an overview of the mechanism of action of **Tyk2-IN-8** and detailed protocols for its use in both in vitro and in vivo models of psoriasis.

Mechanism of Action

Tyk2-IN-8 is a small molecule inhibitor that selectively targets the TYK2 kinase. By binding to TYK2, it blocks the downstream signaling cascades initiated by cytokines such as IL-23, IL-12,



and type I IFNs.[5][6] In the context of psoriasis, the IL-23/Th17 axis is a critical driver of the disease.[8] IL-23, upon binding to its receptor on T cells, activates TYK2 and JAK2, leading to the phosphorylation and activation of STAT3.[8] Activated STAT3 promotes the expansion and maintenance of Th17 cells, which in turn produce pro-inflammatory cytokines like IL-17 and IL-22.[1][4] These cytokines act on keratinocytes, inducing their proliferation and the production of further inflammatory mediators, thus perpetuating the inflammatory loop in the skin.[1][2]

Tyk2-IN-8, by inhibiting TYK2, disrupts this signaling pathway, leading to a reduction in STAT3 phosphorylation, decreased Th17 cell activity, and a subsequent dampening of the inflammatory response in the skin.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Selective TYK2 Inhibitors



Compo	Target	Assay Type	IC50 (nM)	Selectiv ity vs. JAK1	Selectiv ity vs. JAK2	Selectiv ity vs. JAK3	Referen ce
Tyk2-IN-	TYK2- JH2	Biochemi cal	5.7	-	-	-	[9]
Tyk2-IN-	JAK1- JH1	Biochemi cal	3.0	-	-	-	[9]
BMS- 986165 (Deucrav acitinib)	TYK2	Cellular (pSTAT5)	5.1 (iAstrocyt es)	>196-fold	>196-fold	>196-fold	[10]
BMS- 986165 (Deucrav acitinib)	TYK2	Cellular (pSTAT3)	8.0 (iAstrocyt es)	-	-	-	[10]
SAR- 20347	TYK2/JA K1	Cellular	Dose- depende nt inhibition (1 nM - 10 μM)	-	-	-	[11]

Note: Data for **Tyk2-IN-8**'s selectivity against other JAK family members in cellular assays is not readily available. Researchers should perform their own selectivity profiling.

Table 2: In Vivo Efficacy of Topical TYK2 Inhibition in an Imiquimod-Induced Psoriasis Mouse Model (Data based on 1.5% BMS-986165 Ointment)



Parameter	Vehicle Control	1.5% BMS-986165	% Reduction
PASI Score (Day 5)	Significant Reduction		
- Erythema	High	Low	Significant
- Scaling	High	Low	Significant
- Thickness	High	Low	Significant
Epidermal Thickness (μm)	Increased	Reduced	Significant
Pro-inflammatory Gene Expression (mRNA fold change)			
- II17a	– High	Low	Significant
- II22	High	Low	Significant
- II1b	High	Low	Significant
- S100a8/a9	High	Low	Significant

Note: This data is representative of the effects of a selective TYK2 inhibitor. Specific quantitative results for **Tyk2-IN-8** may vary and should be determined experimentally.

Experimental Protocols In Vitro Keratinocyte Inflammatory Response Model

This protocol describes how to assess the anti-inflammatory effects of **Tyk2-IN-8** on human keratinocytes stimulated with a pro-inflammatory cytokine cocktail that mimics the psoriatic microenvironment.

Materials:

- Human epidermal keratinocyte cell line (e.g., HaCaT or primary Normal Human Epidermal Keratinocytes - NHEK)
- Keratinocyte growth medium (KGM)



- Recombinant human IL-17A, IL-22, and TNF-α
- Tyk2-IN-8 (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- RNA extraction kit
- qRT-PCR reagents and primers for target genes (e.g., IL1B, IL6, CXCL8, S100A7)
- Cell lysis buffer and antibodies for Western blotting (e.g., anti-p-STAT3, anti-STAT3, anti-TYK2, anti-GAPDH)

Protocol:

- Cell Culture: Culture HaCaT or NHEK cells in KGM until they reach 70-80% confluency.
- Serum Starvation: For signaling pathway analysis (Western blotting), serum-starve the cells for 4-6 hours prior to treatment.
- **Tyk2-IN-8** Pre-treatment: Pre-treat the cells with various concentrations of **Tyk2-IN-8** (e.g., 10 nM, 100 nM, 1 μM) or vehicle (DMSO) for 1-2 hours.
- Cytokine Stimulation: Add a pro-inflammatory cytokine cocktail (e.g., 20 ng/mL IL-17A, 20 ng/mL IL-22, and 10 ng/mL TNF-α) to the media and incubate for the desired time period (e.g., 6-24 hours for gene expression analysis, 15-30 minutes for signaling pathway analysis).
- Sample Collection:
 - For qRT-PCR: Wash cells with PBS and lyse them for RNA extraction.
 - For Western Blotting: Wash cells with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.
- Analysis:



- qRT-PCR: Synthesize cDNA and perform qRT-PCR to quantify the mRNA expression of target inflammatory genes.
- Western Blotting: Determine the protein levels of phosphorylated STAT3 (p-STAT3) and total STAT3 to assess the inhibition of the TYK2 signaling pathway.

In Vivo Imiquimod-Induced Psoriasis Mouse Model

This protocol describes the induction of a psoriasis-like skin inflammation in mice using imiquimod (IMQ) and the evaluation of the therapeutic efficacy of topically or systemically administered **Tyk2-IN-8**.

Materials:

- 8-10 week old BALB/c or C57BL/6 mice
- Imiquimod cream (5%)
- **Tyk2-IN-8** formulated for topical (e.g., in a cream base) or systemic (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection) administration
- Calipers for measuring ear thickness
- Psoriasis Area and Severity Index (PASI) scoring guide
- Reagents for histology (formalin, paraffin, H&E stain)
- Reagents for tissue homogenization and cytokine analysis (ELISA or qRT-PCR)

Protocol:

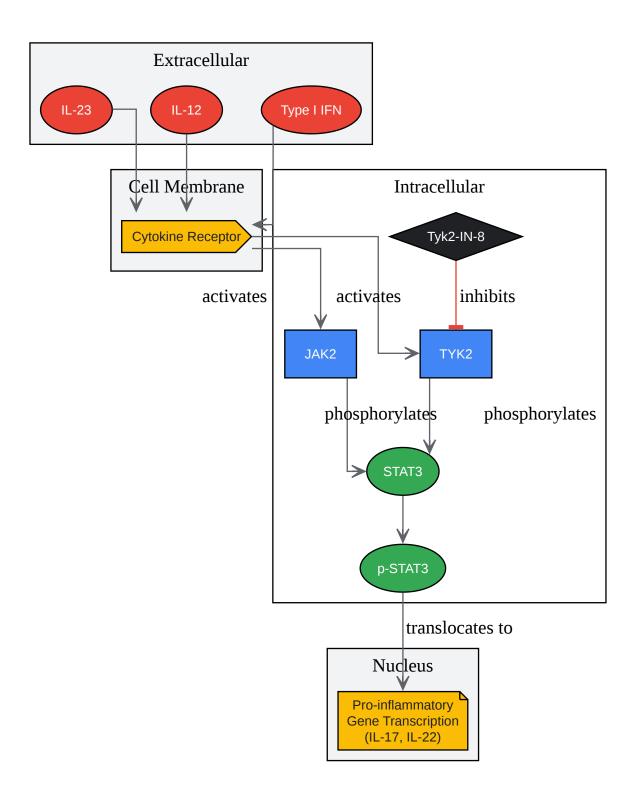
- Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
- Induction of Psoriasis-like Dermatitis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and/or right ear of each mouse for 5-7 consecutive days.
- Tyk2-IN-8 Treatment:



- Topical Administration: Apply a defined amount of Tyk2-IN-8 cream to the inflamed area daily, starting from day 0 or day 1 of IMQ application.
- Systemic Administration: Administer Tyk2-IN-8 daily via oral gavage or intraperitoneal injection at a pre-determined dose.
- Monitoring and Scoring:
 - Monitor the body weight of the mice daily.
 - Score the severity of skin inflammation daily using a modified PASI scoring system for erythema, scaling, and thickness (each on a scale of 0-4).
 - Measure ear thickness daily using calipers.
- Sample Collection and Analysis (at the end of the experiment):
 - Euthanize the mice and collect the treated skin and ear tissues.
 - Histology: Fix a portion of the tissue in formalin, embed in paraffin, and perform
 Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and immune cell infiltration.
 - Cytokine Analysis: Homogenize a portion of the tissue to measure the levels of proinflammatory cytokines (e.g., IL-17A, IL-22, IL-1β) by ELISA or the expression of their corresponding genes by qRT-PCR.
 - Spleen Analysis: Harvest the spleen and measure its weight as an indicator of systemic inflammation.

Visualizations

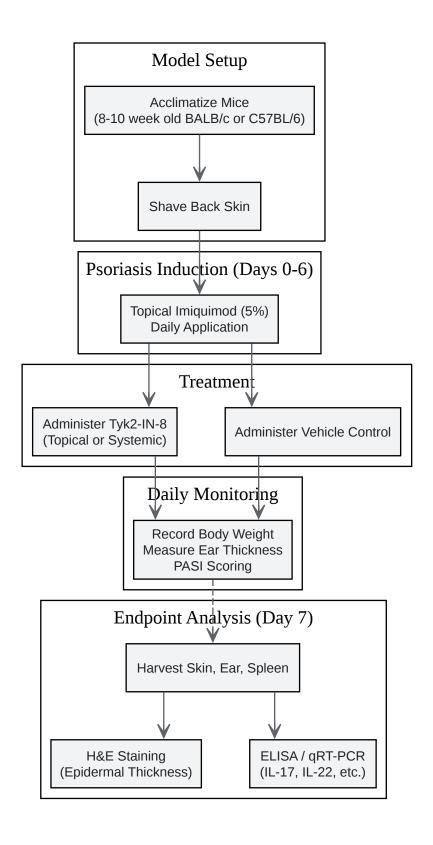




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Caption: TYK2 signaling pathway in psoriasis pathogenesis.

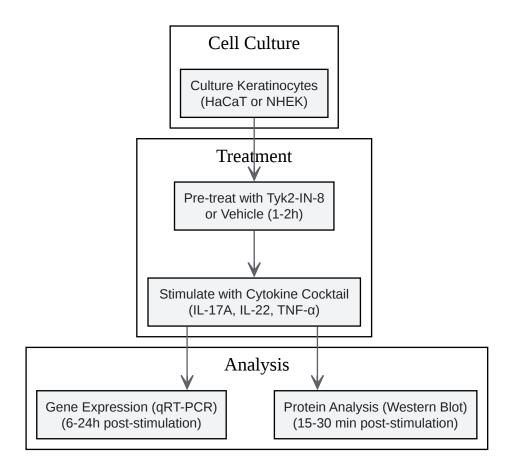




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Caption: In vivo experimental workflow for testing Tyk2-IN-8.





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Caption: In vitro experimental workflow for testing **Tyk2-IN-8**.

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